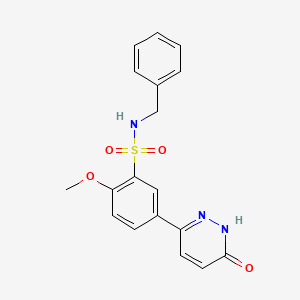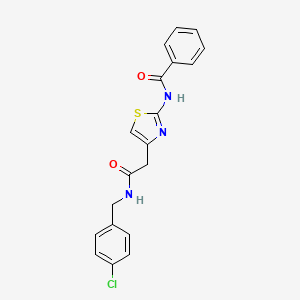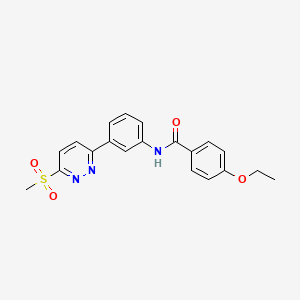![molecular formula C27H27NO2S B14974986 5-(4-ethylphenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14974986.png)
5-(4-ethylphenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple phenyl groups and a pyrrolidone ring
Vorbereitungsmethoden
The synthesis of 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves several steps. Typically, the synthetic route includes the following steps:
Formation of the pyrrolidone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of phenyl groups: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach phenyl groups to the pyrrolidone ring.
Functional group modifications: Hydroxylation and methylation reactions are used to introduce the hydroxy and methyl groups, respectively.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing ketones to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may have applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4-ETHYLPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidone derivatives and compounds with multiple phenyl groups. What sets this compound apart is its specific combination of functional groups and the presence of the methylsulfanyl group, which may confer unique properties in terms of reactivity and biological activity.
Some similar compounds include:
- N-Phenylpyrrolidone
- 4-Methylphenylpyrrolidone
- 4-Ethylphenylpyrrolidone
These compounds share structural similarities but differ in their specific functional groups and substituents, leading to differences in their chemical and biological properties.
Eigenschaften
Molekularformel |
C27H27NO2S |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)-1-[(4-methylsulfanylphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H27NO2S/c1-4-19-7-13-22(14-8-19)25-24(21-11-5-18(2)6-12-21)26(29)27(30)28(25)17-20-9-15-23(31-3)16-10-20/h5-16,25,29H,4,17H2,1-3H3 |
InChI-Schlüssel |
BVOJNVJVONKHQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=C(C=C3)SC)O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B14974953.png)
![15-[(2,6-dichlorophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B14974957.png)

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B14974964.png)
![N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B14974974.png)

![N-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14974991.png)


![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B14975003.png)
![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14975006.png)
